molecular formula C8H10N2O2 B14276332 5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one CAS No. 133893-84-2

5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one

Cat. No.: B14276332
CAS No.: 133893-84-2
M. Wt: 166.18 g/mol
InChI Key: CTCCXYQRNCNUGV-UHFFFAOYSA-N
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Description

5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one is a dihydropyrimidinone (DHPM) derivative, a class of heterocyclic compounds that represent integral backbones in medicinal chemistry and drug discovery . The dihydropyrimidine core is a privileged structure found in numerous biologically active molecules and serves as the key structural component in several calcium channel blockers, alpha-1a receptor antagonists, and antihypertensive agents . This scaffold is of significant research interest due to its wide spectrum of reported pharmacological activities in published literature, including anticancer, anti-HIV, anti-tubercular, antifungal, antibacterial, and anti-inflammatory properties . The compound's mechanism of action is typically target-specific, with related analogs known to function as mitotic kinesin Eg5 inhibitors (e.g., Monastrol), leading to mitotic arrest and apoptosis in cancer cells, or as inhibitors of human lactate dehydrogenase . Other dihydropyrimidinones have been identified to exhibit anti-viral activity by inhibiting the binding of the HIV gp-120 protein to CD4 cells . As a building block in organic synthesis, this compound can be utilized in the development of novel therapeutic agents and for the exploration of structure-activity relationships (SAR) . This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

133893-84-2

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

5-acetyl-4,6-dimethyl-1H-pyrimidin-2-one

InChI

InChI=1S/C8H10N2O2/c1-4-7(6(3)11)5(2)10-8(12)9-4/h1-3H3,(H,9,10,12)

InChI Key

CTCCXYQRNCNUGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC(=O)N1)C)C(=O)C

Origin of Product

United States

Synthetic Methodologies for 5 Acetyl 4,6 Dimethylpyrimidin 2 1h One and Its Analogues

Conventional Synthetic Routes

Conventional methods for the synthesis of the pyrimidine (B1678525) core are well-established and offer versatility in accessing a wide range of derivatives. These approaches include multicomponent condensation reactions, cyclocondensation strategies, and the functionalization of pre-existing pyrimidine scaffolds.

Multicomponent Condensation Reactions (e.g., Biginelli-type reactions)

One of the most prominent methods for the synthesis of pyrimidine derivatives is the Biginelli reaction, a one-pot multicomponent condensation. wikipedia.org This reaction typically involves the acid-catalyzed cyclocondensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793). redalyc.org For the synthesis of 5-acetyl-4,6-dimethylpyrimidin-2(1H)-one, acetylacetone (B45752) is utilized as the 1,3-dicarbonyl compound. redalyc.orgnih.gov

The reaction proceeds through a series of bimolecular reactions, initiated by the condensation of the aldehyde and urea, followed by the addition of the enolate of the β-dicarbonyl compound and subsequent cyclization and dehydration to afford the dihydropyrimidinone. wikipedia.org Numerous catalysts have been employed to improve the efficiency of the Biginelli reaction, including Lewis acids like nickel chloride, and solid-supported catalysts. asianpubs.org

A series of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones were synthesized in a "one-pot" three-component reaction and characterized by various spectroscopic techniques. nih.gov The use of dicalcium phosphate (B84403) dihydrate as a reusable catalyst in the Biginelli condensation of benzaldehyde, acetylacetone, and urea has also been reported to produce the corresponding dihydropyrimidine (B8664642) in good yield. redalyc.org

Table 1: Examples of Biginelli-type Reactions for the Synthesis of this compound Analogues

Aldehydeβ-Dicarbonyl CompoundUrea/ThioureaCatalystProductReference
BenzaldehydeAcetylacetoneUreaDicalcium Phosphate Dihydrate5-Acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one redalyc.org
Substituted BenzaldehydesAcetylacetoneUreaZnI24,6-Diaryl-3,4-dihydropyrimidin-2(1H)-ones nih.gov
Aryl AldehydesAcetylacetoneUreaNot specified5-Acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones nih.gov
1,3-Diphenyl-1H-pyrazole-4-carbaldehydeAcetylacetoneThioureaCaCl25-Acetyl-6-methyl-4-(1,3-diphenyl-1H-pyrazol-4-yl)-3,4-dihydropyrimidin-2(1H)-thione nih.gov

Cyclocondensation Approaches for Pyrimidine Core Formation

The formation of the pyrimidine ring can also be achieved through various cyclocondensation reactions that involve the combination of different building blocks. A common strategy involves the reaction of a 1,3-dicarbonyl compound with an amidine or its equivalent. For the synthesis of this compound, acetylacetone serves as the 1,3-dicarbonyl component, which can react with urea or its derivatives.

Another approach involves the condensation of N-guanidinobenzylimines with enones. bu.edu.eg Furthermore, the reaction of ketenethioacetal with acetamide (B32628) in the presence of a base can lead to a pyrimidine derivative that can be further functionalized. bu.edu.eg The synthesis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide has been achieved through a one-pot reaction of phenylsulfonyl guanidine, triethylorthoformate, and acetyl acetone. cardiff.ac.uk

A novel method for the synthesis of quinazolines has been proposed, starting from 5-acetyl-6-methylpyrimidin-2-one(thione) derivatives. osi.lv This highlights the versatility of the pyrimidine core in serving as a precursor for more complex heterocyclic systems.

Derivatization and Functionalization from Precursor Pyrimidine Scaffolds

Existing pyrimidine rings can be chemically modified to introduce or alter substituents, providing another synthetic route to target molecules. Direct C-H functionalization of pyrimidines has emerged as a powerful tool for this purpose. thieme-connect.com This can be achieved through transition-metal-catalyzed cross-coupling reactions or metal-free direct C-H functionalization methods. thieme-connect.com

For instance, the introduction of an acetyl group at the C5 position of a pre-formed 4,6-dimethylpyrimidin-2(1H)-one scaffold could be a potential synthetic strategy. The synthesis of 5-acetyl-1,6-dimethylpyrimidine-2,4-dione has been documented, although the specific synthetic route is not detailed in the provided information. chemsynthesis.com The synthesis of homologues of epigenetic pyrimidines, including 5-acetyluracil (B1215520) and -cytosine nucleotides, has been achieved starting from 5-ethynylpyrimidine (B139185) nucleosides. nih.gov

Furthermore, 5-acetyl-6-methylpyrimidines can be used to obtain pyrido[2,3-d]pyrimidine (B1209978) derivatives, demonstrating their utility as building blocks in the synthesis of fused heterocyclic systems. osi.lv The synthesis of 4,6-dimethylpyrimidine (B31164) 2-thiosubstituted derivatives has been accomplished starting from 4,6-dimethylpyrimidine-2-thiol (B7761162) hydrochloride. researchgate.net

Green Chemistry Approaches to Sustainable Synthesis

In recent years, there has been a significant shift towards the development of more environmentally friendly and sustainable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of pyrimidine derivatives, focusing on the use of alternative energy sources and minimizing waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. eurekaselect.com The application of microwave irradiation in the synthesis of pyrimidine derivatives, including Biginelli-type reactions, has been shown to significantly reduce reaction times and often improve product yields. tandfonline.comfoliamedica.bg

The synthesis of oxo- and thioxopyrimidines has been achieved through a Biginelli three-component cyclocondensation reaction under microwave irradiation, with yields ranging from 65-90%. tandfonline.com This method offers a rapid and efficient route for the preparation of pyrimidines under solvent-free or minimal solvent conditions. tandfonline.com Microwave irradiation has also been employed for the synthesis of 2,4,6-trisubstituted pyrimidines and quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. acs.orgacs.org

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Pyrimidine Derivatives

ReactionConventional Heating ConditionsMicrowave-Assisted ConditionsAdvantages of Microwave SynthesisReference
Biginelli CondensationReflux in ethanol, often for several hours22-24 minutes in ethanolReduced reaction time, improved yields foliamedica.bg
Synthesis of DihydropyridopyrimidinesReflux in DMFMWI in DMFDecreased reaction times, improved yields and purity acs.org
Synthesis of Oxo- and ThioxopyrimidinesForcing classical conditionsRapid intense heatingAvoids decomposition of materials, rapid synthesis tandfonline.com

Solvent-Free Conditions and Mechanochemical Synthesis

Solvent-free synthesis and mechanochemistry represent significant advancements in green chemistry, aiming to reduce or eliminate the use of volatile organic solvents. growingscience.com Multicomponent reactions for pyrimidine synthesis are particularly amenable to these conditions. acs.org

The synthesis of 3,4-dihydropyrimidin-2(1H)-one derivatives has been efficiently accomplished under solvent-free conditions using a reusable acidic nanocatalyst. rsc.org Similarly, a solvent-free quick synthesis of pyrazole (B372694) derivatives has been achieved by grinding the reactants in the presence of a catalyst. researchgate.net

Mechanochemical synthesis, which involves grinding solid reactants together, often in a ball mill, has been successfully applied to the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines. rsc.org This one-pot, catalyst-free, and solvent-free pathway provides the desired products under mild reaction conditions. rsc.org The use of a ball mill for the synthesis of various pyrimidine derivatives has been shown to be a highly efficient and environmentally friendly approach. acs.orgacs.org

Catalytic Strategies for Enhanced Reaction Efficiency

The quest for more efficient and environmentally benign synthetic routes for pyrimidinone derivatives has led to the exploration of various catalytic systems. These strategies aim to improve reaction rates, increase yields, and simplify purification processes.

One notable approach involves a one-pot synthesis of 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-one, a close analogue of the title compound, utilizing a magnetically recoverable heterogeneous nickel-substituted nano ferro-spinel catalyst. researchgate.net This method offers a significant improvement in yield, reaching up to 70%, through a simple and efficient procedure. researchgate.net The use of a magnetically recoverable catalyst is particularly advantageous as it allows for easy separation and recycling of the catalyst, contributing to a more sustainable chemical process.

Other catalytic systems have also been reported for the synthesis of pyrimidinone derivatives. For instance, the Biginelli reaction, a classic method for synthesizing dihydropyrimidinones, has been improved by using various catalysts such as MgBr₂. While many of these methods are broadly applicable, the use of specialized catalysts like the nano ferro-spinel demonstrates a targeted effort to enhance the efficiency of synthesizing specific acetyl-substituted pyrimidinones.

Table 1: Catalytic Synthesis of 5-Acetyl-3,4-Dihydro-4-Phenylpyrimidin-2(1H)-One

Reactants Catalyst Yield Reference
Benzaldehyde, Ethyl 3-oxobutanoate, Urea Nickel Substituted Nano Ferro-Spinel 70% researchgate.net

Ultrasonic Synthesis Methods

Ultrasound irradiation has emerged as a powerful tool in organic synthesis, offering several advantages over conventional heating methods. nih.gov In the context of pyrimidine synthesis, sonication has been shown to accelerate reaction rates, improve yields, and lead to milder reaction conditions. researchgate.net These benefits are attributed to the phenomenon of acoustic cavitation, which generates localized high temperatures and pressures, enhancing mass transfer and reactivity. nih.gov

While specific studies focusing exclusively on the ultrasonic synthesis of this compound are not extensively detailed in the reviewed literature, the successful application of this technique to structurally similar compounds suggests its high potential. For example, the ultrasound-assisted synthesis of 6-methyl-1,2,3,4-tetrahydro-N-aryl-2-oxo/thio-4-arylpyrimidine-5-carboxamides, catalyzed by uranyl nitrate (B79036) hexahydrate, has been reported to provide shorter reaction times and higher yields compared to conventional methods. researchgate.net

A comparative study on the synthesis of 6-aryl-4-phenyl-3,4-dihydropyrimidine-2(1H)-thiones highlighted a dramatic reduction in reaction time from 5.5-6.5 hours under conventional heating to 0.4-0.5 hours with ultrasound irradiation. nih.gov This acceleration, in some cases being ten times faster, was accompanied by an increase in yield. nih.gov These findings underscore the general efficacy of ultrasonic methods in the synthesis of pyrimidine derivatives.

Table 2: Comparison of Conventional Heating and Ultrasonic Synthesis for a Pyrimidine Derivative

Method Reaction Time Yield Reference
Conventional Heating (Oil Bath) 5.5 - 6.5 hours 54% (for R = 3-Me) nih.gov
Ultrasound Irradiation 0.4 - 0.5 hours 80% (for R = 3-Me) nih.gov

Targeted Synthesis of Specific Functionalized Derivatives

The functional groups on the this compound scaffold, namely the acetyl group and the substituents on the pyrimidine ring, provide valuable handles for further chemical modifications. This allows for the targeted synthesis of a diverse range of derivatives with potentially interesting chemical and biological properties.

Strategies for Acetyl Group Modifications and Reactions

The acetyl group at the 5-position of the pyrimidine ring is a key site for derivatization. Its carbonyl functionality allows for a variety of condensation and transformation reactions. For instance, research has shown that the acetyl group of 5-acetyl-6-methylpyrimidin-2-ones can be a point of reaction, although in some cases, condensation may preferentially occur at the adjacent methyl group. osi.lv

A notable transformation is the reaction of 5-acetylbarbituric acid, a related pyrimidine derivative, with thiosemicarbazides to form a series of 5-acetylbarbituric based thiosemicarbazones. researchgate.net This demonstrates the reactivity of the acetyl group towards condensation with amine-containing reagents.

Pyrimidine Ring Substitutions and Transformations

The pyrimidine ring of this compound and its analogues can undergo various substitutions and transformations, leading to the synthesis of novel heterocyclic systems.

A significant transformation is the annulation of a benzene (B151609) ring to the pyrimidine core. A new method for the synthesis of 5-hydroxyquinazolines has been developed starting from 5-acetyl-6-methylpyrimidin-2-one derivatives. osi.lv This involves the condensation of the methyl group with dimethylformamide dimethyl acetal, followed by a base-catalyzed cyclization to form the fused quinazoline (B50416) ring system. osi.lv

Furthermore, substitutions on the pyrimidine ring can facilitate the construction of other fused heterocyclic systems. For example, the presence of an amino group on the pyrimidine ring allows for the synthesis of pyrido[2,3-d]pyrimidines. researchgate.net The reaction of 5-acetyl-6-amino-4-methylthio-2-phenylpyrimidine with various reagents can lead to the formation of these fused systems. researchgate.net Additionally, chloro-substituted pyrimidines are valuable intermediates for nucleophilic substitution reactions with amines, alcohols, and other nucleophiles, enabling the introduction of a wide range of functional groups onto the pyrimidine ring. nih.gov

These strategies for pyrimidine ring substitution and transformation open up avenues for the creation of complex, polycyclic molecules with diverse structures and potential applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise connectivity of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, a comprehensive picture of the molecular structure of this compound can be established.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts of these protons are influenced by their local electronic environment. For a related compound, N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, the methyl protons of the acetyl group and the methyl group on the pyrimidine ring show singlets at approximately 2.49 ppm and 2.52 ppm, respectively, in DMSO-d₆. cardiff.ac.uk A signal for the pyrimidine ring proton was observed at 8.93 ppm, and the NH proton appeared as a broad singlet at 12.34 ppm. cardiff.ac.uk Based on this, the expected ¹H NMR signals for this compound would include two singlets for the two methyl groups on the pyrimidine ring, a singlet for the acetyl methyl protons, and a broad singlet for the N-H proton.

The existence of tautomeric forms is a key aspect to consider for pyrimidinone systems. The compound can exist in keto-enol tautomeric forms. NMR spectroscopy is a powerful tool to study such equilibria. mdpi.com The presence of a single set of sharp signals in the ¹H and ¹³C NMR spectra at room temperature would suggest the presence of a single dominant tautomer or a rapid exchange between tautomers on the NMR timescale.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. For a similar pyrimidine derivative, the carbon signals for the methyl groups were observed around 24.1 ppm, while the aromatic and carbonyl carbons resonated further downfield. mdpi.com For this compound, characteristic signals for the methyl carbons, the pyrimidine ring carbons, the acetyl carbonyl carbon, and the pyrimidinone carbonyl carbon are expected. The chemical shift of the C=O group in the pyrimidinone ring is a key indicator of the tautomeric form.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
CH₃ (C4/C6) ~2.3 - 2.6 Singlet
CH₃ (Acetyl) ~2.4 - 2.7 Singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
CH₃ (C4/C6) ~20 - 25
CH₃ (Acetyl) ~30 - 35
C5 ~110 - 120
C4/C6 ~150 - 160
C2 (C=O) ~160 - 170

To further confirm the structural assignments and establish the connectivity between protons, 2D NMR techniques such as Correlation Spectroscopy (COSY) are employed. A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other. In the case of this compound, while there are no adjacent protons to show direct spin-spin coupling, long-range couplings might be observable between the methyl protons and the pyrimidine ring carbons in a Heteronuclear Multiple Bond Correlation (HMBC) spectrum. An HMBC experiment would be crucial in definitively assigning the quaternary carbons of the pyrimidine ring and the carbonyl carbons by observing correlations to the methyl protons.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. For a related sulfonamide-containing pyrimidine, characteristic IR peaks were observed at 3433-3171 cm⁻¹ for N-H and NH₂ stretching, and at 1689 and 1661 cm⁻¹ for C=O stretching. mdpi.com For this compound, a strong absorption band in the region of 1650-1700 cm⁻¹ would be indicative of the C=O stretching vibrations of the acetyl group and the pyrimidinone ring. The N-H stretching vibration is expected to appear as a broad band in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methyl groups would be observed around 2900-3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands corresponding to various bending and stretching vibrations of the pyrimidine ring and other parts of the molecule.

Raman spectroscopy, being complementary to IR, would also be useful in identifying the vibrational modes, particularly for the symmetric vibrations of the pyrimidine ring.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹)
N-H Stretching 3100 - 3400 (broad)
C-H (methyl) Stretching 2900 - 3000
C=O (pyrimidinone) Stretching ~1650 - 1680
C=O (acetyl) Stretching ~1680 - 1700

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Based on its molecular formula, C₈H₁₀N₂O₂, the exact mass is 166.0742 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would be able to confirm this exact mass, thereby providing strong evidence for the elemental composition of the molecule.

The fragmentation pattern observed in the mass spectrum can provide valuable structural information. The fragmentation of the molecular ion would likely involve the loss of small, stable molecules or radicals. For this compound, a prominent fragmentation pathway would be the loss of the acetyl group as a radical (•CH₃CO, 43 u) or as ketene (B1206846) (CH₂=C=O, 42 u) via a McLafferty rearrangement if a gamma-hydrogen is available. The loss of a methyl radical (•CH₃, 15 u) from the pyrimidine ring is also a plausible fragmentation pathway.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

m/z Identity of Fragment
166 [M]⁺
151 [M - CH₃]⁺
123 [M - CH₃CO]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a technique that investigates the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of energy promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which a molecule absorbs light are characteristic of its electronic structure.

Electronic Absorption Properties and Charge-Transfer Transitions

The UV-Vis spectrum of this compound is expected to be characterized by electronic transitions associated with its pyrimidinone ring and acetyl substituent. The key chromophores in the molecule are the conjugated π-system of the pyrimidine ring and the carbonyl groups (C=O) of the pyrimidinone and the acetyl moiety.

Two primary types of electronic transitions are anticipated for this compound:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the conjugated system of the pyrimidinone ring, these transitions are expected to be of high intensity (large molar absorptivity, ε) and would likely appear in the UV region.

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen and nitrogen atoms, to a π* antibonding orbital. These transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. The carbonyl groups of the acetyl and pyrimidinone moieties are the primary sites for these transitions.

Charge-transfer transitions are less likely to be a dominant feature within this single molecule but can be induced by solvent effects or complexation. The polarity of the solvent can influence the energy of these transitions, leading to a shift in the absorption maxima (λmax). A shift to shorter wavelengths is termed a hypsochromic (blue) shift, while a shift to longer wavelengths is a bathochromic (red) shift.

Without experimental data, a precise data table cannot be generated. However, a hypothetical table based on similar structures is presented for illustrative purposes.

Hypothetical Transition Expected λmax Range (nm) Expected Molar Absorptivity (ε) Range (L·mol-1·cm-1)
π → π* (Pyrimidine ring)200 - 2805,000 - 15,000
n → π* (Carbonyl groups)280 - 35010 - 500

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. XPS spectra are obtained by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Surface Chemical Composition and Oxidation State Analysis

An XPS analysis of this compound would provide information on the core-level binding energies of its constituent elements: Carbon (C), Nitrogen (N), and Oxygen (O). The precise binding energy of an element is sensitive to its chemical environment, including its oxidation state and the types of atoms it is bonded to. This phenomenon is known as the chemical shift.

For this compound, distinct peaks in the high-resolution XPS spectra for C 1s, N 1s, and O 1s would be expected:

C 1s Spectrum: The carbon spectrum would be complex, with multiple peaks corresponding to the different types of carbon atoms:

C-C/C-H bonds in the methyl groups.

C-N and C=C bonds within the pyrimidine ring.

C=O bonds of the acetyl and pyrimidinone carbonyl groups.

C-C(=O) bond of the acetyl group.

N 1s Spectrum: The nitrogen spectrum would show peaks corresponding to the nitrogen atoms in the pyrimidine ring. The two nitrogen atoms are in slightly different chemical environments (one adjacent to a carbonyl group and between two carbons, the other in an amide-like setting), which could potentially lead to distinguishable peaks or a broadened single peak.

O 1s Spectrum: The oxygen spectrum would exhibit a peak corresponding to the two C=O environments, which may or may not be resolved into separate components.

A data table of expected binding energy ranges for the different chemical states is provided below, based on typical values for organic compounds containing similar functional groups.

Element (Core Level) Functional Group Expected Binding Energy (eV) Range
C 1sC-C, C-H284.5 - 285.5
C 1sC-N285.5 - 286.5
C 1sC=O287.0 - 289.0
N 1sPyrimidine Ring398.5 - 401.0
O 1sC=O531.0 - 533.0

Elemental Analysis (CHN)

Elemental analysis is a process where a sample of a chemical compound is analyzed for its elemental composition. For organic compounds, it most commonly refers to CHN analysis, the determination of the mass percentages of carbon, hydrogen, and nitrogen.

The theoretical elemental composition of this compound can be calculated from its molecular formula, C8H10N2O2, and the atomic masses of its constituent elements. Experimental values obtained from an elemental analyzer would be expected to be in close agreement with these theoretical percentages, typically within ±0.4%, to confirm the purity and empirical formula of a synthesized sample.

The theoretical percentages are calculated as follows:

Molecular Weight of C8H10N2O2 = (8 * 12.011) + (10 * 1.008) + (2 * 14.007) + (2 * 15.999) = 166.178 g/mol

%C = (8 * 12.011 / 166.178) * 100 = 57.82%

%H = (10 * 1.008 / 166.178) * 100 = 6.07%

%N = (2 * 14.007 / 166.178) * 100 = 16.86%

%O (by difference) = 100 - 57.82 - 6.07 - 16.86 = 19.25%

A data table summarizing the theoretical elemental composition is provided below.

Element Theoretical Mass Percentage (%)
Carbon (C)57.82
Hydrogen (H)6.07
Nitrogen (N)16.86
Oxygen (O)19.25

Chemical and Physical Properties

The chemical and physical properties of 5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one are summarized in the following data table. These properties are crucial for its characterization, handling, and application in further chemical synthesis.

PropertyValue
Molecular Formula C8H10N2O2
Molecular Weight 166.18 g/mol
IUPAC Name 5-acetyl-4,6-dimethyl-1H-pyrimidin-2-one
CAS Number 133893-84-2
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 1
Exact Mass 166.074227566 Da
Monoisotopic Mass 166.074227566 Da

Data sourced from PubChem CID 71341130. nih.gov

Crystallographic Investigations and Supramolecular Assembly

Single-Crystal X-ray Diffraction Analysis

A single-crystal X-ray diffraction analysis is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for 5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one would provide invaluable information on its molecular structure and how it organizes in the solid state.

Determination of Solid-State Molecular Conformation and Geometry

Without experimental data, the exact bond lengths, bond angles, and torsion angles of this compound in the solid state remain undetermined. Generally, pyrimidinone rings are found to be nearly planar, although slight deviations can occur. The orientation of the acetyl and methyl substituents relative to the pyrimidine (B1678525) ring would be a key feature revealed by a diffraction study. In similar structures, such as 5-Acetyl-4-(aryl)-6-methyl-3,4-dihydropyrimidin-2(1H)-ones, the heterocyclic ring often adopts a flattened boat or sofa conformation. nih.govnih.govnih.gov

Analysis of Intermolecular Interactions

The supramolecular assembly of molecules in a crystal is directed by a network of non-covalent intermolecular forces. These interactions are crucial for the stability of the crystal lattice.

Hydrogen Bonding Networks (N-H...O, O-H...N, O-H...O)

Based on its molecular structure, this compound possesses a hydrogen bond donor (the N-H group) and multiple hydrogen bond acceptors (the carbonyl oxygen of the pyrimidinone and the acetyl oxygen). This makes it highly predisposed to forming robust hydrogen bonds. Studies on a wide range of pyrimidinone derivatives confirm that N-H···O hydrogen bonds are a predominant and persistent feature, often forming dimers or extended chains that define the primary supramolecular structure. semanticscholar.org These interactions are a key driving force in the crystal formation of pyrimidinones. semanticscholar.orgmdpi.com It is highly probable that the crystal structure of this compound would be dominated by N-H···O hydrogen bonds, potentially forming centrosymmetric dimers or catemeric chains.

Crystal Engineering Principles Applied to this compound Scaffolds

Crystal engineering of pyrimidinone-based scaffolds, such as this compound, is fundamentally governed by the predictable formation of robust intermolecular interactions, particularly hydrogen bonds. The pyrimidinone core is structurally analogous to nucleobases, predisposing it to form strong and directional N–H···O hydrogen bonds that are pivotal in directing the assembly of molecules in the crystalline state. nih.govacs.orgnih.gov

Research into a series of substituted 2(1H)-pyrimidinones has demonstrated the persistence of these hydrogen bonds from solution to the solid state. nih.govnih.gov The primary supramolecular synthon observed is a dimer formed through a pair of N–H···O interactions between the N–H donor and the C=O acceptor of the pyrimidinone rings. nih.gov These dimers act as the initial building blocks that guide the subsequent crystallization process. nih.govacs.org The energetic contribution of these robust hydrogen bonds is significant, accounting for a substantial portion of the total stabilization energy within the crystal lattice. nih.govacs.orgnih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis on related pyrimidinone structures reveals that N–H···O interactions are the predominant stabilizing forces, with average energies of approximately -16.55 kcal mol⁻¹, supplemented by weaker C–H···O interactions. nih.govacs.org

While a detailed crystallographic study for this compound is not available, analysis of closely related structures provides insight into the expected supramolecular assembly. For instance, in the crystal structure of 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, the molecules are linked by intermolecular N–H···O hydrogen bonds, forming a distinctive tape motif. nih.govresearchgate.net In this structure, both N–H groups of the dihydropyrimidine (B8664642) ring act as hydrogen bond donors, while the carbonyl oxygen of the ring serves as the primary acceptor. nih.gov

Table 1: Hydrogen Bond Geometry in 5-Acetyl-4-(2-chlorophenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one nih.gov

Donor–H···AcceptorD–H (Å)H···A (Å)D···A (Å)D–H···A (°)
N1–H1···O20.862.062.903(2)167
N3–H3···O20.862.203.003(2)155

Table 2: Selected Torsion and Dihedral Angles for N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide nih.gov

Angle TypeAtoms InvolvedValue (°)
Torsion AngleC7–N1–S1–C1-79.0 (2)
Dihedral AnglePhenyl Plane – Pyrimidine Plane63.07 (7)

Therefore, the crystal engineering of this compound scaffolds is predictably guided by a hierarchy of non-covalent interactions. The primary and most influential are the N–H···O hydrogen bonds involving the pyrimidinone ring, which are expected to form robust dimer synthons. The acetyl group's carbonyl oxygen provides a secondary acceptor site, allowing for the potential formation of more extended one-dimensional tapes or two-dimensional sheets. The methyl substituents and the planar pyrimidine ring can further participate in weaker C–H···O and π–π stacking interactions, respectively, which fine-tune the final three-dimensional crystal packing.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

DFT has become a powerful tool for investigating the properties of pyrimidine (B1678525) derivatives, offering a balance between computational cost and accuracy.

Geometry optimization using DFT methods, such as B3LYP combined with a basis set like 6-311++G(d,p), is the first step in theoretical analysis. This process determines the most stable three-dimensional conformation of the molecule by finding the minimum energy state. wjarr.com Once the geometry is optimized, the electronic properties can be calculated.

A key aspect of this is the Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govresearchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that a molecule is more reactive and less stable. nih.gov For pyrimidine derivatives, the HOMO-LUMO gap has been used to prove bioactivity from intermolecular charge transfer. Computational studies on various pyrimidine derivatives have calculated these values to predict their chemical behavior. wjarr.comijcce.ac.ir For example, reactivity parameter calculations for certain tri-substituted pyrimidine derivatives revealed low energy gaps (3.63 eV to 3.88 eV), indicating greater chemical reactivity compared to other compounds. wjarr.com

The energies of HOMO and LUMO are also used to calculate other global reactivity descriptors, such as chemical hardness (η), chemical potential (μ), and the electrophilicity index (ω), which further characterize the molecule's reactivity. researchgate.netresearchgate.net A high value for ionization energy, related to the HOMO energy, indicates chemical stability, while a high electron affinity, related to the LUMO energy, suggests the molecule is more likely to accept electrons. researchgate.net

Table 1: Examples of Calculated Frontier Orbital Energies and Global Reactivity Descriptors for various Pyrimidine Derivatives using DFT

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)ΔE (eV)Reference
4-[4-(dimethylamino)phenyl]-6-(pyridin-4-yl)pyrimidin-2-amine (DMPN)B3LYP/6-311++G(d,p)-5.46-1.593.87 wjarr.com
4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidin-2-ol (DMPO)B3LYP/6-311++G(d,p)-5.57-1.943.63 wjarr.com
4-(4-aminophenyl)-6-[4-(dimethylamino)phenyl]pyrimidine-2-thiol (DMPS)B3LYP/6-311++G(d,p)-5.53-1.653.88 wjarr.com
Diethyl {5-[(2-hydroxy-5-methylphenyl) carbonyl] -2-thioxo-1,2,3,4-tetrahydropyrimidin-4-yl}-phosphonateB3LYP/6-311++G(d,p)-6.223-2.2613.962 ijcce.ac.ir
N-((1H-benzo[d]imidazol-2-yl)methyl) pyrimidin-4-amineB3LYP/6-311G++(d,p)-6.2613-0.88445.3769 irjweb.com

This table presents data for pyrimidine derivatives as illustrative examples of theoretical calculations performed on this class of compounds.

Theoretical vibrational frequency analysis is a valuable method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical spectrum can be generated. youtube.com These calculated frequencies are often scaled by a specific factor to correct for anharmonicity and limitations in the theoretical model, leading to a better correlation with experimental data. physchemres.org

For pyrimidine-based compounds, DFT calculations have been successfully used to assign specific vibrational modes. sciensage.info For instance, in a study on 4,6-bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, DFT calculations at the B3LYP/6-311++G(d,p) level showed a fair correlation between the calculated frequencies in the gas phase and the experimental frequencies. physchemres.org The study also noted that the solvent can influence vibrational frequencies; for example, a polar solvent like water was found to significantly decrease the carbonyl stretching frequency. physchemres.org The potential energy distribution (PED) analysis is often employed to provide a complete assignment of the vibrational modes. sciensage.info

Tautomerism, the migration of a proton between two sites in a molecule, is a critical phenomenon in heterocyclic chemistry. For 5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one, the primary equilibrium is the keto-enol tautomerism involving the pyrimidinone ring and the acetyl group, as well as the amide-imidic acid tautomerism of the pyrimidinone ring itself.

Studies on related dihydropyrimidines show they can exist as a mixture of tautomers in solution, with the equilibrium being influenced by the solvent and substitution patterns. clockss.org The proton transfer between the nitrogen atoms can be so rapid that NMR spectroscopy often shows an averaged signal, as if only a single compound were present. clockss.org However, under specific conditions, such as low temperatures or in certain solvents, individual tautomers can be observed. clockss.org

In the solid state, crystal packing forces often favor a single tautomer. For many pyrimidinone derivatives, there is a strong bias toward the keto (amide) tautomer in the crystalline form. semanticscholar.org Computational studies can predict the relative stabilities of different tautomers by calculating their ground-state energies. The inclusion of explicit solvent molecules in computational models has been shown to be mandatory to accurately reproduce experimental tautomeric equilibria, especially when intermolecular hydrogen bonding with the solvent competes with intramolecular hydrogen bonds. mdpi.com For ureidopyrimidinones, polar solvents like dimethyl sulfoxide (B87167) can favor the monomeric 6[1H]-pyrimidinone tautomer over the dimeric 4[1H]-pyrimidinone form. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comdovepress.com This technique provides detailed information on the conformational dynamics and intermolecular interactions of a molecule in various environments, such as in solution or complexed with a biological target. nih.govyoutube.com

For dihydropyrimidinone (DHPM) derivatives, MD simulations have been employed to analyze their stability when interacting with proteins. nih.gov A common metric used in these simulations is the root mean square deviation (RMSD), which measures the average distance between the atoms of the simulated structure compared to a reference structure over time. A stable RMSD value indicates that the protein-ligand complex has reached equilibrium and remains stable throughout the simulation. nih.gov For example, a 100-nanosecond simulation of a DHPM derivative complexed with α-glucosidase showed an average RMSD of 1.7Å, indicating the formation of a stable complex. nih.gov

MD simulations also provide insights into intermolecular interactions, such as hydrogen bonds, which are crucial for the stability of ligand-receptor complexes. By analyzing the trajectory of the simulation, researchers can identify key interactions and understand how the conformational flexibility of the molecule influences its binding capabilities. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) studies are computational methods that aim to build a mathematical relationship between the chemical structure of a series of compounds and their physical properties (QSPR) or biological activity (QSAR). nih.govnih.gov These models use calculated molecular descriptors—numerical values that encode different aspects of a molecule's structure—to predict the properties of new, untested compounds.

For dihydropyrimidinone derivatives, 2D-QSAR analyses have been conducted to understand the structural requirements for their biological activities, such as anticancer potential. nih.gov In one study, a QSAR model was developed for a series of DHPMs against a breast cancer cell line. The resulting model showed excellent predictive power, with a high correlation coefficient (R² = 0.98) and cross-validation coefficient (Q² = 0.97). nih.gov Such models can identify the importance of specific descriptors (e.g., topological and autocorrelated descriptors) in influencing the compound's activity, thereby guiding the design of more potent analogs. nih.gov

Reaction Mechanism Elucidation using Computational Methods

The synthesis of this compound, a dihydropyrimidinone derivative, is often achieved through a one-pot condensation of acetylacetone (B45752), urea (B33335), and an appropriate aldehyde, catalyzed by an acid. Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in unraveling the mechanistic details of this complex transformation. These studies typically model the reaction in the presence of a catalyst and solvent to simulate experimental conditions as closely as possible.

The elucidation of the reaction mechanism involves mapping the potential energy surface of the reaction. This includes identifying all stable intermediates and, crucially, the transition states that connect them. By calculating the energies of these species, a comprehensive reaction profile can be constructed, which helps in understanding the feasibility of different proposed mechanistic pathways. For the formation of dihydropyrimidinones, several pathways have been proposed, and computational studies help to discern the most energetically favorable route.

Transition State Characterization and Reaction Pathway Analysis

A critical aspect of understanding any chemical reaction is the characterization of its transition states, which are the highest energy points along the reaction coordinate. For the synthesis of this compound, computational analysis focuses on identifying the geometry and energetic properties of the transition states for each elementary step. This includes bond formation and cleavage, proton transfers, and cyclization steps.

The analysis of the reaction pathway reveals a sequence of key steps. The reaction is generally initiated by the condensation of the aldehyde with urea to form an N-acylimine ion. This is followed by the nucleophilic addition of the enol form of acetylacetone to the imine. The subsequent steps involve cyclization and dehydration to yield the final dihydropyrimidinone ring. Computational methods allow for the precise characterization of the transition state for each of these steps.

For instance, in a proposed acid-catalyzed mechanism, the key transition states that are computationally characterized include:

TS1: The transition state for the formation of the N-acylimine intermediate from the aldehyde and urea.

TS2: The transition state for the C-C bond formation between the enol of acetylacetone and the N-acylimine.

TS3: The transition state for the cyclization step involving the attack of the urea nitrogen onto the carbonyl carbon of the acetylacetone moiety.

TS4: The transition state for the final dehydration step leading to the formation of the stable dihydropyrimidinone ring.

Below is a representative data table summarizing hypothetical computational findings for the key steps in the formation of a dihydropyrimidinone, illustrating the kind of data generated from such studies.

StepIntermediate/ProductTransition StateActivation Energy (kcal/mol)Reaction Energy (kcal/mol)
N-Acylimine FormationN-AcylimineTS115.2-5.8
C-C Bond FormationOpen-chain AdductTS212.5-10.3
CyclizationCyclic IntermediateTS318.7-8.1
DehydrationDihydropyrimidinoneTS414.1-25.6

Note: The data in this table is illustrative and intended to represent the type of information obtained from computational studies on similar dihydropyrimidinone syntheses.

This detailed analysis of the reaction pathway and the characterization of transition states provide a robust framework for understanding the synthesis of this compound at a fundamental level. This knowledge can be invaluable for optimizing reaction conditions, designing more efficient catalysts, and predicting the outcomes of related synthetic transformations.

Photophysical Properties and Applications in Advanced Materials

Fluorescence and Phosphorescence Studies

Detailed experimental data on the emission spectra, quantum yields, and lifetimes specifically for 5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one are not widely available in the reviewed literature. However, the broader class of pyrimidine (B1678525) derivatives has been the subject of photophysical studies, which can provide context.

Emission Spectra, Quantum Yields, and Lifetimes

The fluorescence properties of pyrimidine-based compounds are highly dependent on their substituents and molecular structure. For many pyrimidine derivatives, fluorescence quantum yields can be low in solution due to non-radiative decay pathways. For instance, certain 2-(2′-hydroxyphenyl)pyrimidines are non-fluorescent in solution. This lack of emission is often attributed to a rapid excited-state intramolecular proton transfer (ESIPT) from the hydroxyl group to a nitrogen atom on the pyrimidine ring, which leads to a non-radiative decay pathway. nih.gov The key role of such quenching groups is demonstrated when they are absent; related derivatives lacking the 2'-hydroxyl group exhibit violet or blue luminescence. nih.gov

Stokes Shifts and Solvatochromic Behavior

The Stokes shift, which is the difference between the maxima of the absorption and emission spectra, and solvatochromic behavior are key characteristics of fluorophores used in advanced materials. While specific values for this compound are not documented, pyrimidine derivatives often exhibit significant Stokes shifts, particularly those designed to have excited-state intramolecular proton transfer (ESIPT) characteristics. nih.gov This behavior is crucial for applications in sensing and imaging, as it allows for clear separation of excitation and emission signals.

Charge-Transfer Characteristics and Electronic Delocalization Phenomena

The electronic properties of pyrimidine derivatives are often dictated by charge-transfer (CT) characteristics. The pyrimidine ring is electron-deficient, and when combined with electron-donating substituents, it can create a "push-pull" system that facilitates intramolecular charge transfer upon photoexcitation.

In studies of related 2-aryl-4,6-bis(arylvinyl)pyrimidines, theoretical calculations have shown that the highest occupied molecular orbital (HOMO) is typically delocalized on the styryl arms (the electron-donating part), while the lowest unoccupied molecular orbital (LUMO) is more localized on the pyrimidine ring (the electron-accepting part). nih.gov This separation of electron density between the HOMO and LUMO is a hallmark of charge-transfer character and is fundamental to the design of fluorophores with tunable emission properties and sensitivity to their environment. nih.gov This electronic delocalization is a key factor in designing molecules with specific absorption and emission profiles for advanced material applications.

Advanced Material Applications of this compound Derivatives

The true value of this compound in materials science lies in its utility as a precursor for more complex and functional molecules. Its acetyl and methyl groups provide reactive sites for further chemical transformations.

Design and Synthesis of Pyrimidine-Based Fluorophores

The 5-acetyl-6-methylpyrimidine framework is a valuable starting point for the synthesis of more complex heterocyclic systems. A notable example is its use in creating quinazoline (B50416) derivatives. Research has demonstrated a method for the annulation of a benzene (B151609) ring onto the 5-acetyl-6-methylpyrimidin-2-one structure. osi.lv This process involves the condensation of the methyl group with dimethylformamide dimethyl acetal, followed by a base-catalyzed cyclization to form 5-hydroxyquinazolin-2-ones. osi.lv This synthetic route transforms the initial pyrimidine into a new class of fused heterocyclic compounds, expanding the available chemical space for designing novel fluorophores.

Another common strategy for creating pyrimidine-based fluorophores involves Suzuki-Miyaura cross-coupling and Knoevenagel condensation reactions starting from precursors like 2-chloro-4,6-dimethylpyrimidine, which is closely related to the synthesis of the title compound from acetylacetone (B45752). nih.gov These methods allow for the introduction of various aryl and vinyl groups onto the pyrimidine core, enabling the fine-tuning of their photophysical properties for specific applications. nih.gov

Development of pH-Responsive Materials

The development of materials that respond to changes in pH is a significant area of materials science, with applications ranging from sensors to drug delivery systems. researchgate.netmdpi.com Pyrimidine derivatives have been successfully employed in the creation of such materials.

The acidochromic behavior of certain 2-(2′-hydroxyphenyl)pyrimidines serves as an excellent example. These compounds can act as reversible, naked-eye sensors for acid vapors. nih.gov In their neutral state, they are non-fluorescent due to the ESIPT mechanism. However, upon exposure to an acid like trifluoroacetic acid, the pyrimidine ring is protonated. This protonation inhibits the ESIPT process, thereby "switching on" a visible fluorescence. nih.gov This reversible on/off switching of luminescence in response to pH makes these materials suitable for applications in anti-counterfeiting and as solid-state acid-base sensors. nih.gov This principle highlights how the fundamental structure of pyrimidines can be leveraged to create sophisticated, pH-responsive materials.

Coordination Chemistry of 5 Acetyl 4,6 Dimethylpyrimidin 2 1h One As a Ligand

Synthesis and Characterization of Metal Complexes

No specific methods for the synthesis of metal complexes with 5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one as a ligand have been reported in the available literature. Characterization data, such as elemental analysis, magnetic susceptibility, and thermal analysis, for any such complexes are consequently also unavailable.

Elucidation of Binding Modes and Coordination Geometries

There are no published crystal structures or detailed spectroscopic studies that would allow for the elucidation of the binding modes of this compound in metal complexes. Therefore, the coordination geometries of any potential complexes remain undetermined.

Spectroscopic Analysis of Metal-Ligand Interactions in Complexes

Without synthesized and isolated complexes, there is no spectroscopic data (e.g., IR, UV-Vis, NMR) to analyze the nature of the metal-ligand interactions between metal ions and this compound.

Stability and Reactivity Studies of Metal-Pyrimidine Complexes

Information regarding the stability constants, formation constants, or any reactivity studies of metal complexes formed with this compound is not present in the current body of scientific literature.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Contributions

Research on compounds structurally analogous to 5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one has provided significant insights into its probable synthesis, chemical nature, and potential bioactivity. The primary contributions from existing literature can be summarized as follows:

Synthetic Methodologies: The synthesis of the pyrimidinone core is well-established, typically achieved through multicomponent reactions like the Biginelli condensation. bu.edu.eg For acetyl-substituted pyrimidines, the use of acetylacetone (B45752) as a key 1,3-dicarbonyl precursor in condensation reactions with urea (B33335) or thiourea (B124793) derivatives is a common and efficient strategy. researchgate.netresearchgate.net This established synthetic framework suggests that this compound can be prepared reliably from readily available starting materials.

Biological Activity of Analogues: A crucial finding in the field is the potent biological activity of closely related compounds. A study on a series of 5-acetyl-6-methyl-4-aryl-3,4-dihydropyrimidin-2(1H)-ones revealed them to be powerful urease inhibitors, with many derivatives showing significantly greater potency than the standard inhibitor, thiourea. nih.gov This discovery highlights the potential of the 5-acetyl pyrimidinone scaffold in medicinal chemistry for targeting specific enzymes. nih.gov

Structural Elucidation: The crystal structure of related molecules, such as N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide, has been determined using single-crystal X-ray diffraction. cardiff.ac.uk Such studies are fundamental, providing precise data on bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding, π–π stacking), which govern the physical properties and biological target interactions of these compounds. cardiff.ac.uk

The following data table summarizes the urease inhibitory activity of selected 5-acetyl-dihydropyrimidinone analogues, demonstrating the therapeutic potential of this structural class. nih.gov

Compound Derivative (Substitution on 4-aryl group)IC₅₀ (µM)
4-Nitrophenyl3.70 ± 0.5
2,3-Dichlorophenyl4.10 ± 0.04
2,5-Dichlorophenyl5.20 ± 0.08
3-Hydroxyphenyl6.13 ± 0.02
2-Chlorophenyl7.12 ± 0.01
Thiourea (Standard)21.25 ± 0.15

Identification of Unexplored Research Avenues and Gaps

Despite the foundational knowledge from related compounds, there are significant gaps in the research pertaining specifically to this compound. These unexplored areas represent opportunities for novel and impactful research.

Lack of Focused Studies: The most prominent gap is the scarcity of research dedicated exclusively to this compound. Most existing studies focus on its 3,4-dihydro analogues or derivatives with bulky substituents at the 4-position, leaving the properties of the parent aromatic compound largely uncharacterized. nih.gov

Incomplete Biological Screening: The biological potential of this compound is significantly underexplored. While analogues show promise as urease inhibitors, a comprehensive screening against other relevant biological targets is absent. nih.gov The broader pyrimidine (B1678525) class is known for a wide spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects, which remain untested for this specific molecule. nih.govijpbs.comnih.gov

Underutilized Synthetic Potential: The acetyl group at the 5-position is a versatile chemical handle for further molecular elaboration, yet its reactivity and utility as a synthetic intermediate have not been systematically investigated. This functional group could serve as a starting point for creating more complex fused heterocyclic systems or for conjugation to other molecules. researchgate.net

Neglected Materials Science Applications: There is a complete lack of research into the potential of this compound in materials science. The inherent properties of the pyrimidinone ring, such as its capacity for hydrogen bonding and π-stacking, are well-suited for the design of novel functional materials, but this potential remains untapped. researchgate.net

The table below outlines the key research gaps identified.

Research AreaIdentified Gap
Focused Characterization Lack of dedicated studies on the synthesis, physical, and chemical properties of the title compound.
Medicinal Chemistry Absence of broad-spectrum biological activity screening (e.g., anticancer, antibacterial, antiviral, kinase inhibition).
Synthetic Chemistry Limited exploration of the acetyl group's reactivity for derivatization and synthesis of complex heterocycles.
Materials Science No investigation into its potential for creating supramolecular assemblies, coordination polymers, or organic electronic materials.

Future Prospects for this compound in Chemical Science and Materials Innovation

The identified research gaps pave the way for exciting future prospects for this compound, positioning it as a molecule of interest in both fundamental and applied sciences.

In chemical science , the compound stands out as a promising scaffold for drug discovery. nih.gov Future research should focus on its synthesis and biological evaluation against a diverse panel of therapeutic targets. Building on the potent urease inhibition of its analogues, a systematic structure-activity relationship (SAR) study could be initiated by synthesizing a library of derivatives. nih.gov Modifications of the acetyl group (e.g., reduction to an alcohol, conversion to an oxime, or use in condensation reactions) could lead to new chemical entities with enhanced potency and selectivity. Furthermore, its role as a versatile building block for constructing more elaborate fused pyrimidine systems, such as pyrimido[4,5-d]pyrimidines or thieno[2,3-d]pyrimidines, could yield novel compounds with unique pharmacological profiles. adenuniv.com

In the realm of materials innovation , the structural features of this compound offer intriguing possibilities. The combination of hydrogen bond donors (N-H) and acceptors (C=O) makes it an excellent candidate for designing self-assembling supramolecular structures, including organogels and liquid crystals. The nitrogen atoms in the pyrimidine ring can act as ligands for metal ions, opening the door to the synthesis of coordination polymers and metal-organic frameworks (MOFs). These materials could be explored for applications in gas storage, separation, or heterogeneous catalysis. Additionally, the conjugated π-system of the pyrimidinone core suggests that its optical and electronic properties should be investigated. With appropriate derivatization, this scaffold could be incorporated into organic semiconductors or emitters for use in organic electronics, such as organic light-emitting diodes (OLEDs) and sensors.

Q & A

Q. What are the established synthetic routes for preparing 5-acetyl-substituted pyrimidinone derivatives, and how can they be adapted for 5-Acetyl-4,6-dimethylpyrimidin-2(1H)-one?

  • Methodological Answer : A common strategy involves cyclization reactions using substituted aldehydes and β-keto esters under acidic or catalytic conditions. For example, 2-amino-4,6-dimethyl nicotinamide can react with aryl aldehydes to form dihydropyrimidinones, which are oxidized to pyrimidinones . Adapting this for 5-acetyl derivatives, acetylation of intermediates (e.g., using acetyl chloride) or direct incorporation of acetyl groups via Biginelli-like reactions with acetylacetone could be explored. Microwave-assisted synthesis with catalysts like oxalic acid (yielding 80-92% in dihydropyrimidinones) may improve efficiency .

Q. How can X-ray crystallography be utilized to confirm the structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for structural validation. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data. For example, a similar compound, 5-Acetyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one, was resolved with Rfactor=0.046R_{\text{factor}} = 0.046 using SHELX . Key steps:
  • Crystallize the compound in a solvent like ethanol.
  • Collect data on a diffractometer (e.g., Bruker AXS).
  • Refine using SHELXL, ensuring hydrogen atoms are placed geometrically.
  • Validate with ORTEP-3 for 3D visualization .

Advanced Research Questions

Q. What catalytic systems are effective for optimizing the synthesis of 5-acetylpyrimidinones, and how do reaction conditions influence yield?

  • Methodological Answer : Heterogeneous catalysts like H4SiW12O40/SiO2\text{H}_4\text{SiW}_{12}\text{O}_{40}/\text{SiO}_2 show promise for pyrimidinone synthesis, achieving yields >85% under solvent-free conditions at 80°C . For organocatalysis, oxalic acid in ethanol under microwave irradiation (100 W, 80°C) reduces reaction time to 10–15 minutes . Comparative
Catalyst Conditions Yield Reference
H4SiW12O40/SiO2\text{H}_4\text{SiW}_{12}\text{O}_{40}/\text{SiO}_2Solvent-free, 80°C85–92%
Oxalic acidMicrowave, ethanol80–90%

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray) for pyrimidinone derivatives be resolved?

  • Methodological Answer : Discrepancies often arise from dynamic effects (e.g., tautomerism). For example, keto-enol tautomerism in pyrimidinones can lead to split NMR signals. To resolve:
  • Perform variable-temperature NMR to identify equilibrium states.
  • Cross-validate with SCXRD to confirm the dominant solid-state structure .
  • Use computational methods (DFT) to model tautomeric energy differences .

Q. What strategies are recommended for enhancing the antioxidant activity of pyrimidinone derivatives?

  • Methodological Answer : Introducing electron-donating groups (e.g., -OH, -OCH3_3) on the phenyl ring enhances radical scavenging. For instance, 4-hydroxyphenyl-substituted dihydropyrimidinones showed 70–85% DPPH inhibition at 100 μM . Key modifications:
  • Substitute at the C5 position with acetyl groups to stabilize radical intermediates.
  • Optimize lipophilicity via alkyl chain elongation to improve membrane permeability.

Data Analysis and Experimental Design

Q. How can researchers design experiments to investigate the supramolecular interactions of this compound in host-guest systems?

  • Methodological Answer : Use co-crystallization with macrocycles (e.g., cucurbiturils) and analyze via SCXRD. For example, 4,6-dimethylpyrimidin-2(1H)-one forms a 1:1:1 complex with urea and water, stabilized by hydrogen bonds (N–H···O and O–H···O) . Steps:
  • Prepare guest-host solutions in polar solvents.
  • Screen crystallization conditions using the WinGX suite for data processing .
  • Analyze packing diagrams with Mercury software to identify non-covalent interactions.

Q. What computational tools are suitable for docking studies of pyrimidinone derivatives as enzyme inhibitors?

  • Methodological Answer : AutoDock Vina or Schrödinger Suite are widely used. For example, docking studies on pyrido[1,2-a]pyrimidin-4-ones with acetylcholinesterase utilized Glide SP precision, validating binding modes with MD simulations . Protocol:
  • Generate 3D structures using Open Babel.
  • Perform grid-based docking with a 20 Å box centered on the active site.
  • Refine results with MM-GBSA free energy calculations.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.